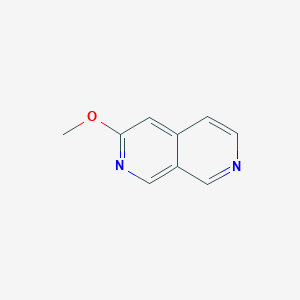

3-Methoxy-2,7-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-9-4-7-2-3-10-5-8(7)6-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMREVYOGWZBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=NC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731144 | |

| Record name | 3-Methoxy-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893566-84-2 | |

| Record name | 3-Methoxy-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 2,7 Naphthyridine and Its Derivatives

General Strategies for the Construction of the 2,7-Naphthyridine (B1199556) Core

The formation of the fundamental 2,7-naphthyridine ring system can be achieved through several strategic approaches, primarily involving the assembly of pyridine (B92270) rings from various precursors. researchgate.netbenthamdirect.com The most common methods include cyclocondensation, intramolecular cyclization, and multicomponent reactions. researchgate.netbenthamdirect.com

Cyclocondensation reactions are a cornerstone in the synthesis of the 2,7-naphthyridine core. researchgate.net These methods typically involve the reaction of suitably substituted pyridine derivatives that contain functional groups capable of reacting to form the second fused pyridine ring. benthamdirect.com Alternatively, acyclic substrates can be employed in condensation reactions to construct the bicyclic system. researchgate.netbenthamdirect.com A key example involves the Knoevenagel condensation of diethyl 3-oxopentanedioate with malononitrile, which, after subsequent chlorination, yields a tetrachloro-2,7-naphthyridine precursor, demonstrating a pathway from non-cyclic starters to the core structure. thieme-connect.com

Intramolecular cyclization represents another prevalent strategy for synthesizing the 2,7-naphthyridine scaffold. researchgate.net This approach relies on the creation of a pyridine derivative that is appropriately functionalized to undergo an internal ring-closing reaction. benthamdirect.com For instance, O-alkylated 3-oxo-2,7-naphthyridine precursors can be cyclized in the presence of a base like sodium ethoxide to form fused furo[2,3-c]-2,7-naphthyridines, showcasing how a pre-functionalized ring can be cyclized to build a more complex system. nih.gov Similarly, S-alkylated derivatives can be used to form the corresponding thieno[2,3-c]-2,7-naphthyridines. nih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex 2,7-naphthyridine derivatives in a single step. acs.orgrsc.org These protocols combine three or more starting materials in a one-pot synthesis, rapidly generating structural diversity. acs.orgtandfonline.com Various catalysts and conditions have been developed to facilitate these transformations.

Noteworthy MCRs for 2,7-naphthyridine synthesis include:

Iodine-Catalyzed Reactions: A three-component reaction involving an aromatic aldehyde, anthracen-2-amine, and ethyl 4-oxopiperidine-1-carboxylate uses iodine as a metal-free catalyst under mild conditions to produce anthra[2,1-c] researchgate.netmdpi.comnaphthyridine derivatives. researchgate.net

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Catalyzed Synthesis: Aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone react in the presence of a catalytic amount of CAN at room temperature to afford benzo[c] researchgate.netmdpi.comnaphthyridines in good yields. tandfonline.com

"On-Water" Synthesis: An environmentally benign, regioselective three-component reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) can be performed in water to produce benzo[c]pyrazolo researchgate.netmdpi.comnaphthyridines. nih.govresearchgate.net

| Reaction Type | Components | Catalyst/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Aromatic Aldehyde, Anthracen-2-amine, Ethyl 4-oxopiperidine-1-carboxylate | Iodine | Anthra[2,1-c] researchgate.netmdpi.comnaphthyridine derivatives | researchgate.net |

| Three-Component Reaction | Aromatic Amines, Aromatic Aldehydes, N-carbethoxy-4-piperidone | Ceric Ammonium Nitrate (CAN) | Benzo[c] researchgate.netmdpi.comnaphthyridine derivatives | tandfonline.com |

| Three-Component Reaction | Isatin, Malononitrile, 3-Aminopyrazole | Water, Reflux | Benzo[c]pyrazolo researchgate.netmdpi.comnaphthyridine derivatives | nih.govresearchgate.net |

| Three-Component Reaction | Aldehydes, Primary Amines, Dihydro-2,7-naphthyridine-1-one precursors | Microwave Irradiation (100 °C) | Dihydro-2,7-naphthyridine-1-ones | acs.org |

Regioselective Synthesis and Functionalization Techniques

Once the 2,7-naphthyridine core is constructed, regioselective functionalization is critical for introducing specific substituents, such as a methoxy (B1213986) group at the C-3 position. These techniques include organometallic-mediated reactions and transition metal-catalyzed cross-couplings.

Directed ortho-metalation is a powerful tool for the regioselective functionalization of heterocyclic systems. For the 2,7-naphthyridine scaffold, directed lithiation has proven particularly effective. thieme-connect.com The use of a strong, non-nucleophilic base like (2,2,6,6-tetramethylpiperidyl)lithium (TMPLi) allows for the smooth deprotonation at a specific position, which can then be trapped by various electrophiles. thieme-connect.com

In a study on substituted 2,7-naphthyridines, such as 3,6-dichloro-1,8-dimethoxy-2,7-naphthyridine, treatment with TMPLi in THF at -40 °C resulted in selective lithiation at the C-4 position. thieme-connect.com The resulting lithiated intermediate could then be quenched with electrophiles like iodine to yield the corresponding 4-iodo-2,7-naphthyridine. thieme-connect.com While lithiation was successful, attempts to use magnesium or zinc TMP amides for metalation were unsatisfactory, indicating the necessity of a stronger base for this particular scaffold. thieme-connect.com

| Starting Material | Reagent | Position of Metalation | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| 3,6-dichloro-1,8-dimethoxy-2,7-naphthyridine | TMPLi | C-4 | Iodine | 3,6-dichloro-4-iodo-1,8-dimethoxy-2,7-naphthyridine | thieme-connect.com |

| 1-butoxy-3,6,8-trichloro-2,7-naphthyridine | TMPLi | C-4 | Iodine | 1-butoxy-3,6,8-trichloro-4-iodo-2,7-naphthyridine | thieme-connect.com |

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds on the 2,7-naphthyridine ring. eie.grrsc.org These reactions allow for the introduction of a wide array of functional groups with high precision.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. It has been successfully applied to the 2,7-naphthyridine system, particularly for introducing aryl or heteroaryl substituents at the C-4 position after initial halogenation. acs.org

Stille Coupling: The Stille reaction uses a palladium catalyst to couple an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org This method has also been employed for the C-4 substitution of 2,7-naphthyridines, providing access to vinyl, alkyl, and aryl-substituted derivatives. acs.orgnih.gov

Sonogashira Coupling: This reaction, catalyzed by palladium and a copper co-catalyst, couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnrochemistry.comorganic-chemistry.org It is a key method for introducing acetylenyl groups onto the 2,7-naphthyridine scaffold, which can serve as handles for further synthetic transformations. acs.org

Cobalt-Catalyzed Reactions: While palladium is dominant in cross-coupling, other transition metals like cobalt are also used in naphthyridine synthesis. For instance, cobalt-catalyzed [2+2+2] cyclizations of dialkynylnitriles have been used to construct tetrahydro-1,6-naphthyridine systems, a related but different isomer class. nih.gov

These cross-coupling reactions are often performed on halogenated 2,7-naphthyridine precursors, such as those generated via regioselective bromination or iodination, to create libraries of functionalized compounds. acs.org

| Reaction Name | Catalyst System | Coupling Partners | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki | Palladium catalyst | Organoboron reagent + Aryl/Vinyl Halide | C(sp²) - C(sp²) | acs.org |

| Stille | Palladium catalyst | Organotin reagent + Aryl/Vinyl Halide | C(sp²) - C(sp²) | acs.orgwikipedia.org |

| Sonogashira | Palladium catalyst + Copper(I) co-catalyst | Terminal Alkyne + Aryl/Vinyl Halide | C(sp²) - C(sp) | acs.orgwikipedia.org |

| Cobalt-Catalyzed Cyclization | Cobalt catalyst | Dialkynylnitriles | Forms a new pyridine ring | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Skeleton

The reactivity of the 2,7-naphthyridine skeleton is heavily influenced by the presence and position of its two nitrogen atoms. These nitrogen atoms make the aromatic ring system electron-deficient, which generally deactivates it towards electrophilic aromatic substitution. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atoms. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): This is the more prevalent substitution reaction for this class of compounds. masterorganicchemistry.com The reaction is favored by the presence of electron-withdrawing groups, which help to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgresearchgate.net A good leaving group, typically a halide, is required at the substitution site. For the 2,7-naphthyridine core, the positions most susceptible to nucleophilic attack are C1, C3, C6, and C8.

For instance, the synthesis of 1-amino-3-chloro-2,7-naphthyridine derivatives from 1,3-dichloro-2,7-naphthyridines demonstrates a selective nucleophilic substitution. The reaction with cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) occurs preferentially at the C-1 position. nih.gov This selectivity highlights the nuanced reactivity of the naphthyridine ring. Further substitution can occur under harsher conditions. For example, in the synthesis of 7-benzyl-1,3-bis[(2-hydroxypropyl)amino]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, a pyrazolyl group at the C-1 position is substituted by the incoming nucleophile under forcing conditions. researchgate.neteurekaselect.com

Electrophilic Substitution: Due to the deactivating effect of the ring nitrogens, electrophilic substitutions on the 2,7-naphthyridine skeleton are less common and typically require forcing conditions. The nitrogen atoms can be protonated or coordinate with Lewis acids, further deactivating the ring. When such reactions do occur, the electrophile is directed to positions less influenced by the electron-withdrawing nitrogens.

Advanced Synthetic Transformations

Smiles Rearrangement in Naphthyridine Chemistry

The Smiles rearrangement, a form of intramolecular nucleophilic aromatic substitution, has been successfully applied for the first time in the 2,7-naphthyridine series. mdpi.comnih.gov This reaction provides a novel and efficient pathway to synthesize 1-amino-3-oxo-2,7-naphthyridines, which are valuable precursors for more complex heterocyclic systems. mdpi.comresearchgate.net

The process begins with the synthesis of 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines. These precursors are obtained by the alkylation of 1-amino-3-chloro-2,7-naphthyridines with 2-mercaptoethanol. nih.gov When treated with a base such as sodium hydroxide (B78521) in ethanol, these thioethers undergo the Smiles rearrangement. mdpi.comnih.gov The reaction proceeds via a spirocyclic intermediate, resulting in the formation of 1-amino-3-oxo-2,7-naphthyridines in high yields. mdpi.comnih.gov This rearrangement has also been observed in the synthesis of 1,3-diamino-2,7-naphthyridines. nih.govresearchgate.net The tendency for the rearrangement to occur and its rate are influenced by steric factors, including the nature of substituents at the 7th position of the naphthyridine ring and the amine at the 1st position. nih.govresearchgate.net

| Starting Material | Reagents | Product | Yield |

| 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines | NaOH, Ethanol | 1-amino-3-oxo-2,7-naphthyridines | High |

| Alkoxyacetamides | Sodium Ethoxide | 1,3-diamino-2,7-naphthyridines | Good |

This table summarizes the Smiles rearrangement in the 2,7-naphthyridine series.

Three-Component Reactions for Dihydro-2,7-Naphthyridinone and Analogs

Three-component reactions represent a highly efficient strategy for synthesizing complex molecules like dihydro-2,7-naphthyridinones in a single step. nih.govnih.gov This approach is valuable in drug discovery for rapidly generating libraries of natural product analogs. nih.gov A notable example is a reaction that combines an aldehyde, an amine, and a suitable pyridine derivative to form the dihydro-2,7-naphthyridine-1-one core. nih.gov

This reaction demonstrates broad substrate tolerance, accommodating a wide variety of aldehydes and amines. nih.govnih.gov The initially formed dihydro intermediates are unstable and can be readily oxidized (e.g., using chloranil) to the corresponding 2,7-naphthyridinones or reduced (e.g., using sodium borohydride) to tetrahydro-2,7-naphthyridones. nih.govnih.gov The products are analogs of the marine alkaloid lophocladine A, which has known biological activities. nih.govnih.gov

| Component 1 | Component 2 | Component 3 | Key Intermediate | Final Products |

| Various Aldehydes | Various Amines | Pyridine-based precursor | Dihydro-2,7-naphthyridinone | Naphthyridones, Tetrahydronaphthyridones |

This table outlines the components and outcomes of the three-component reaction for dihydro-2,7-naphthyridinone synthesis.

Green Chemistry Approaches in 2,7-Naphthyridine Synthesis (e.g., On-Water Reactions, Catalyst-Free Methods)

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds, including 2,7-naphthyridines. These methods aim to reduce waste, avoid harsh reagents, and improve energy efficiency. nih.gov

On-Water Reactions: An environmentally benign and efficient protocol has been developed for the synthesis of benzo[c]pyrazolo nih.govnih.govnaphthyridine derivatives through a regioselective, multi-component "on-water" reaction. nih.gov This method involves the reaction of isatin, malononitrile, and 3-aminopyrazole in water, which acts as a green solvent. nih.gov The process proceeds through several steps including Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization to yield the final products in good to excellent yields. nih.gov This approach is notable for being transition-metal-free. nih.gov

Catalyst-Free Methods: The synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines], which are intermediates for benzo[c]pyrazolo nih.govnih.govnaphthyridines, has been achieved through a catalyst-free, on-water fusion method at elevated temperatures. nih.gov

Microwave-Assisted Synthesis: Although detailed for other isomers like 2,6-naphthyridines, microwave irradiation is a prominent green chemistry technique that significantly reduces reaction times and often improves yields. derpharmachemica.comresearchgate.net This method, known as microwave-induced organic reaction enhancement (MORE) chemistry, offers a clean, efficient, and economical alternative to conventional heating. derpharmachemica.com

Synthesis of Benzo-Fused 2,7-Naphthyridines

Benzo-fused 2,7-naphthyridines are an important subclass found in several biologically active alkaloids. nih.gov Their synthesis can be achieved through various strategies, often involving the construction of the heterocyclic rings onto a pre-existing benzene (B151609) core or vice versa.

One common strategy involves the cyclocondensation or intramolecular cyclization of suitably substituted quinoline (B57606) or pyridine derivatives. researchgate.net For example, reductive conditions applied to a pyridine derivative obtained from the dehydrogenation of a pyridone can lead to the formation of benzo[c] nih.govnih.govnaphthyridines. researchgate.net

Another powerful method is the one-pot, three-component reaction. A process involving aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone in the presence of a catalytic amount of ceric ammonium nitrate at room temperature yields benzo[c] nih.govnih.govnaphthyridines. researchgate.net This approach is advantageous due to its mild conditions and the use of inexpensive reagents. researchgate.net More complex fused systems, such as benzo[c]pyrazolo nih.govnih.govnaphthyridines, can be synthesized via a one-pot multi-component reaction in water, as previously discussed. nih.gov

Structure Activity Relationship Sar Studies of 3 Methoxy 2,7 Naphthyridine Derivatives

Substituent Effects on Biological Activity

The biological activity of 3-methoxy-2,7-naphthyridine derivatives can be significantly modulated by the introduction of different substituents. These modifications can alter the compound's size, shape, electronics, and physicochemical properties, thereby influencing its interaction with biological targets.

Influence of Methoxy (B1213986) Groups on Bioactivity

The position and presence of methoxy groups on the 2,7-naphthyridine (B1199556) core and its appended structures are critical determinants of biological activity. A prominent example is 3-methoxysampangine (B135712), a naturally occurring alkaloid containing a 2,7-naphthyridine moiety, which has demonstrated significant antifungal activity. nih.govacs.orgnih.gov Studies on sampangine (B1681430) and its derivatives have provided valuable insights into the role of the methoxy group.

Research on simplified sampangine analogues has further elucidated the importance of the methoxy group's placement. In a series of novel simplified isoxazole (B147169) derivatives of sampangine, designed to treat cryptococcal meningitis, the substitution pattern on the aromatic rings greatly influenced their antifungal potency. nih.govacs.org While the direct comparison of a 3-methoxy to other positional isomers within a simple this compound core is not extensively documented in publicly available research, the potent activity of 3-methoxysampangine underscores the favorable contribution of a methoxy group at this position for certain biological targets. nih.govacs.orgnih.gov

The antifungal activity of sampangine derivatives is influenced by substituents on its D-ring. For instance, the introduction of a methoxy group at the 3-position, as seen in 3-methoxysampangine, has been shown to be a key feature for its potent antifungal effects against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. tandfonline.com

Role of Halogenated Phenyl Moieties and Electron-Withdrawing Groups

While specific studies focusing solely on this compound derivatives with halogenated phenyl moieties are limited, broader research on related naphthyridine scaffolds provides valuable insights. For instance, in a series of 5-(3-chlorophenylamino)benzo[c] acs.orgnih.govnaphthyridine-8-carboxylic acid derivatives, the presence of a chlorophenylamino group was crucial for their activity as potent inhibitors of protein kinase CK2. acs.org This suggests that a halogenated phenyl ring can form key interactions within the binding site of a biological target.

Impact of Acetamide (B32628) and Other Nitrogen-Containing Side Chains

The introduction of nitrogen-containing side chains, such as acetamide and other aminoalkyl groups, can significantly impact the biological activity of naphthyridine derivatives. These groups can introduce hydrogen bonding capabilities and alter the polarity and basicity of the molecule, which can be critical for target engagement and pharmacokinetic properties.

In a study on 1,8-naphthyridine (B1210474) derivatives, compounds bearing an aminoalkyl or a diaminoalkyl side chain at the 7-position demonstrated remarkable cytotoxicity against human pancreatic cancer cells. nih.gov Conversely, derivatives with a methyl group or a cyclic amine at the same position showed a significant decrease in biological activity. nih.gov This highlights the importance of the nature and length of the nitrogen-containing side chain. While these examples are on a 1,8-naphthyridine scaffold, the principles of how such side chains can influence activity are broadly applicable to other naphthyridine isomers, including the 2,7-naphthyridine core.

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy. However, there is a significant lack of specific research in the public domain concerning the stereochemical considerations of this compound derivatives.

Generally, in drug discovery, enantiomers of a chiral drug can exhibit markedly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. wvu.edu The separation and biological evaluation of individual enantiomers are therefore crucial steps in the development of chiral drugs. researchgate.net The application of these principles to chiral this compound derivatives would be a critical area for future research to unlock their full therapeutic potential.

Positional Isomerism and Biological Efficacy within the Naphthyridine Core

The arrangement of the two nitrogen atoms within the bicyclic naphthyridine ring system defines six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each with a unique electronic distribution and three-dimensional shape. researchgate.net This positional isomerism can have a profound impact on the biological activity of derivatives with identical substitution patterns.

A study comparing 1,7- and 2,7-naphthyridine derivatives as phosphodiesterase 5 (PDE5) inhibitors demonstrated the significance of the nitrogen atom placement. A 2,7-naphthyridine derivative, T-0156 , exhibited potent PDE5 inhibition with an IC50 of 0.23 nM and exceptional selectivity over other PDE isoforms. mdpi.com This compound showed more potent relaxant effects on isolated rabbit corpus cavernosum than sildenafil. mdpi.com This highlights how the 2,7-naphthyridine scaffold can be a privileged core for achieving high potency and selectivity for certain biological targets compared to its positional isomers.

Furthermore, a scaffold hopping approach from a quinoline (B57606) core to various naphthyridine isomers in the development of S. aureus NorA efflux pump inhibitors revealed that the 1,7- and 1,8-naphthyridine scaffolds were less preferred than the quinoline and quinazoline (B50416) cores for retaining activity. nih.gov This suggests that for certain targets, the specific arrangement of nitrogen atoms in the 2,7-naphthyridine core might be more advantageous for optimal biological activity.

Fragment-Based and Scaffold Hopping Approaches in 2,7-Naphthyridine Drug Discovery

Modern drug discovery often employs rational design strategies such as fragment-based drug design (FBDD) and scaffold hopping to identify and optimize novel therapeutic agents.

Scaffold hopping is a strategy used to design new compounds by replacing the core structure (scaffold) of a known active molecule with a chemically different one, while maintaining the key pharmacophoric features responsible for biological activity. niper.gov.in This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

A successful example of scaffold hopping involving a 2,7-naphthyridine-containing natural product is the modification of sampangine. In an effort to improve the antifungal activity and water solubility of sampangine, a series of D-ring scaffold hopping derivatives were designed and synthesized. nih.gov Replacing the D-ring of sampangine with a thiophene (B33073) moiety resulted in a derivative with broad-spectrum antifungal activity, particularly against Aspergillus fumigatus and Cryptococcus neoformans, and improved water solubility. nih.gov This demonstrates the potential of scaffold hopping to optimize the therapeutic properties of 2,7-naphthyridine-based compounds.

Biological Activities and Pharmacological Insights of 3 Methoxy 2,7 Naphthyridine Compounds

Anti-Proliferative and Anti-Cancer Activity

Derivatives of the naphthyridine core structure have demonstrated significant potential as anti-cancer agents, exhibiting cytotoxicity against various human cancer cell lines and inhibiting key molecular pathways involved in tumor growth and survival. nih.gov

Naphthyridine derivatives have been evaluated for their in vitro cytotoxic activities against several human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3). nih.gov Certain synthesized compounds have shown potency even greater than the established anti-cancer agent colchicine (B1669291) against these cell lines. nih.gov For instance, one particular derivative displayed IC₅₀ values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.gov

Further research on a novel naphthyridine derivative, (10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3)diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl) methanone, revealed broad anti-proliferative activity. researchgate.netnih.gov This compound, referred to as 3u, was tested against a panel of nine human cancer cell lines, demonstrating good anticancer activity, particularly in the human malignant melanoma cell line A375. researchgate.netnih.gov The cytotoxic effect of compound 3u was found to be lower in the normal human skin fibroblast (HSF) cell line compared to most of the tested cancer cell lines, suggesting a degree of selectivity. nih.gov

| Compound Class | Cell Line | Cancer Type | Reported Activity |

|---|---|---|---|

| Naphthyridine Derivatives | HeLa | Cervical Cancer | IC₅₀ of 0.7 µM for a potent derivative. nih.gov |

| Naphthyridine Derivatives | HL-60 | Leukemia | IC₅₀ of 0.1 µM for a potent derivative. nih.gov |

| Naphthyridine Derivatives | PC-3 | Prostate Cancer | IC₅₀ of 5.1 µM for a potent derivative. nih.gov |

| Compound 3u | A375 | Melanoma | Good anticancer activity observed. researchgate.netnih.gov |

| Compound 3u | Various (A549, HCT116, HeLa, etc.) | Lung, Colon, Cervical, etc. | Broad anti-proliferative activity. researchgate.net |

The anti-cancer effects of 3-methoxy-2,7-naphthyridine and related compounds are often rooted in their ability to inhibit specific protein kinases and disrupt signaling pathways crucial for cancer cell proliferation and survival.

PDK-1 Inhibition: A series of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c] nih.govmdpi.comnaphthyridin-4-ylamines have been identified as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). nih.gov PDK-1 is a central kinase in the PI3K signaling pathway, which is frequently hyperactivated in cancer. medchemexpress.com These compounds demonstrated relative selectivity for PDK-1 over other related kinases such as PKA, PKB/Akt, and p70S6K. nih.gov Substituted benzo[c] nih.govmdpi.com-naphthyridines have also been shown to be potent PDK-1 inhibitors. nih.gov

PDE5 Inhibition: Novel 1,7- and 2,7-naphthyridine (B1199556) derivatives have been developed as a new structural class of potent and specific phosphodiesterase type 5 (PDE5) inhibitors. nih.gov One 2,7-naphthyridine compound, in particular, exhibited an IC₅₀ of 0.23 nM for PDE5 inhibition and showed high selectivity (>100,000-fold) against other PDE isoforms like PDE1-4. nih.gov PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition can have various therapeutic effects, including vasodilation. nih.gov

c-Kit/VEGFR-2 and MET Inhibition: To expand the utility of the 2,7-naphthyridone scaffold, previously identified as a lead for MET inhibitors, researchers designed and synthesized a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives. mdpi.comnih.gov This work led to the discovery of new lead compounds that act as inhibitors of both c-Kit and VEGFR-2 kinases. mdpi.comnih.gov One compound showed excellent c-Kit inhibitory activity with an IC₅₀ value of 8.5 nM, while others displayed good VEGFR-2 inhibitory activity with IC₅₀ values as low as 31.7 nM. mdpi.comnih.gov Both c-Kit and VEGFR-2 are receptor tyrosine kinases that play critical roles in tumor angiogenesis and growth. nih.gov

| Compound Class | Target Kinase/Pathway | Potency (IC₅₀) | Key Findings |

|---|---|---|---|

| Benzo[c] nih.govmdpi.comnaphthyridine derivatives | PDK-1 | Potent Inhibition | Relatively selective over PKA, Akt, and S6K. nih.gov |

| 2,7-Naphthyridine derivatives | PDE5 | 0.23 nM | Highly potent and specific inhibition. nih.gov |

| 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | c-Kit | 8.5 nM | Identified as a new lead structure for c-Kit inhibitors. mdpi.comnih.gov |

| 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | VEGFR-2 | 31.7 nM | Identified as a new lead structure for VEGFR-2 inhibitors. mdpi.comnih.gov |

| 2,7-Naphthyridone scaffold | MET | Lead Structure | Proposed as a novel lead for MET inhibitors. mdpi.comnih.gov |

Antimicrobial and Antifungal Efficacy

Naphthyridine derivatives have long been recognized for their antimicrobial properties, with nalidixic acid being an early example. mdpi.com The inclusion of a methoxy (B1213986) group can modulate this activity.

The primary mechanism of antibacterial action for many naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to a bactericidal effect. nih.gov

Derivatives such as 3-fluoro-6-methoxy-1,5-naphthyridines have demonstrated a broad-spectrum of antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative pathogens. mdpi.com Research has shown that compounds containing a methoxy-naphthyridine moiety can act as potent inhibitors of S. aureus DNA gyrase. nih.gov Structural studies have revealed that the methoxy group on the naphthyridine ring plays an important role in the compound's interaction with the DNA-gyrase complex, influencing the DNA conformation and contributing to the inhibitory activity. nih.gov

Certain methoxy-naphthyridine derivatives have also exhibited significant antifungal properties. The natural product 3-methoxysampangine (B135712), which incorporates a 2,7-naphthyridine scaffold, has shown potent in vitro activity against pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Its efficacy was reported to be superior to the conventional antifungal drug amphotericin B in these studies. nih.gov

Other synthetic series, such as 3-(2-methyl-1,8-naphthyridin-3-yl) ureas, have been investigated as potential antifungal agents, showing activity against fungal strains like Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. nih.gov

| Compound | Fungal Strain | Reported Activity |

|---|---|---|

| 3-Methoxysampangine | Candida albicans | Significant in vitro activity. nih.gov |

| 3-Methoxysampangine | Cryptococcus neoformans | Potent activity, better than amphotericin B. nih.gov |

| 3-Methoxysampangine | Aspergillus fumigatus | Significant in vitro activity. nih.gov |

| 3-(2-methyl-1,8-naphthyridin-3-yl) ureas | Alternaria alternata | Active. nih.gov |

| 3-(2-methyl-1,8-naphthyridin-3-yl) ureas | Fusarium oxysporum | Active. nih.gov |

| 3-(2-methyl-1,8-naphthyridin-3-yl) ureas | Curvularia lunata | Active. nih.gov |

Anti-Inflammatory and Immunomodulatory Effects (e.g., T Cell Activation)

Recent studies have highlighted the potential of naphthyridine compounds in modulating inflammatory responses. A newly isolated compound, 4-methoxycarbonyl-5-oxo-1,6-naphthyridine, demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov It significantly reduced the production of nitric oxide (NO), a key inflammatory mediator. nih.gov

Mechanistic investigations revealed that this compound decreased the mRNA and protein expression levels of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The anti-inflammatory action was attributed to the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway and the activation of the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) pathway. nih.gov While direct studies on this compound's effect on T cell activation are limited, the broader class of anti-inflammatory agents is known to suppress T-cell activation, suggesting a potential area for future investigation. nih.gov

Other Reported Biological Activities (e.g., Analgesic, Anticonvulsant, δ-Opioid Receptor Antagonism)

Beyond the unexplored antileishmanial potential, the 2,7-naphthyridine core is associated with other significant biological activities, particularly those affecting the central nervous system. researchgate.net

Analgesic and Anticonvulsant Activities:

Investigations into the pharmacological profile of 2,7-naphthyridine derivatives have indicated their potential as both analgesic and anticonvulsant agents. researchgate.netbenthamdirect.com A comprehensive review of this class of compounds highlights these neurotropic effects as a key area of interest. researchgate.net

Further detailed studies have been conducted on specific fused heterocyclic systems incorporating the 2,7-naphthyridine moiety. For example, a series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and their pyrimido-fused analogs were synthesized and evaluated for their neurotropic activity. Several of these compounds demonstrated notable anticonvulsant properties in preclinical models. The table below summarizes the anticonvulsant activity of selected pyrazolo[3,4-c]-2,7-naphthyridine derivatives in a pentylenetetrazole-induced seizure model.

Table 1: Anticonvulsant Activity of Selected Pyrazolo[3,4-c]-2,7-naphthyridine Derivatives

| Compound | Structure | Anticonvulsant Activity (ED₅₀ mg/kg) |

|---|---|---|

| 3a | 7-methyl-5-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]-2,7-naphthyridin-11-amine | 25 |

| 3b | 5-(4-ethylpiperazin-1-yl)-7-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]-2,7-naphthyridin-11-amine | >100 |

| 3d | 5-(4-diphenylmethylpiperazin-1-yl)-7-isopropyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]-2,7-naphthyridin-11-amine | 18 |

| 3f | 7-methyl-5-(4-phenylpiperazin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]-2,7-naphthyridin-11-amine | 45 |

| 3i | 7-benzyl-5-(4-diphenylmethylpiperazin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]-2,7-naphthyridin-11-amine | 15 |

| Ethosuximide (Reference) | | 130 |

The data indicates that certain substitutions on the piperazine (B1678402) and 2,7-naphthyridine rings can significantly influence the anticonvulsant potency of these molecules.

δ-Opioid Receptor Antagonism:

Opioid receptors, including the delta (δ) subtype, are crucial targets in pain management and other neurological conditions. While various heterocyclic scaffolds have been explored for their interaction with opioid receptors, there is currently no published research detailing the δ-opioid receptor antagonism of this compound or any other 2,7-naphthyridine derivatives. Searches of the scientific literature did not yield any studies focused on the interaction of this specific chemical class with the δ-opioid receptor. This represents another potential avenue for future pharmacological investigation of the 2,7-naphthyridine scaffold.

Computational and Theoretical Investigations of 3 Methoxy 2,7 Naphthyridine

Molecular Modeling and Docking Studies for Ligand-Target Interactions

No specific molecular modeling or docking studies investigating the ligand-target interactions of 3-methoxy-2,7-naphthyridine have been identified. Research on other naphthyridine derivatives often employs these techniques to explore binding affinities and modes of interaction with various biological targets, such as kinases or DNA. ijpsonline.com However, the specific targets, binding energies, and key interacting residues for this compound have not been reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no dedicated studies using quantum chemical calculations, such as Density Functional Theory (DFT), to predict the electronic structure and reactivity of this compound. Such calculations for other naphthyridine isomers have been used to determine properties like molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and reactivity indices. researchgate.netdntb.gov.ua These analyses provide insights into the molecule's stability, charge distribution, and potential sites for electrophilic or nucleophilic attack, but specific data for this compound is absent from the literature.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analyses or molecular dynamics (MD) simulations for this compound are not available. MD simulations are powerful tools for understanding the dynamic behavior of a molecule over time, its conformational flexibility, and its interactions with solvent or biological macromolecules. While MD studies have been conducted on various heterocyclic compounds to assess the stability of ligand-protein complexes, this level of investigation has not been published for this compound. nih.govmdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound have been found. QSAR studies are prevalent for various series of naphthyridine derivatives, where they are used to correlate structural or physicochemical properties with biological activity, such as cytotoxicity against cancer cell lines. nih.gov These models, often built using techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), help in designing new compounds with potentially enhanced activity. ijpsonline.comglobalresearchonline.net However, a QSAR study incorporating this compound and its specific contribution to a model is not documented.

Advanced Applications and Future Research Directions

Role in Molecular Recognition and Synthetic Receptors

The naphthyridine core is well-regarded in supramolecular chemistry for its ability to participate in molecular recognition events. The two nitrogen atoms within the fused pyridine (B92270) rings can act as hydrogen bond acceptors, enabling the scaffold to bind with complementary guest molecules. This characteristic has been leveraged to create synthetic receptors for various biologically relevant molecules. nih.govsemanticscholar.org

Amide N-H groups, for instance, have been used to create a multitude of receptors capable of coordinating with important biological molecules and anions. nih.gov In broader studies of the naphthyridine family, derivatives have been designed to have enhanced hydrogen bonding strength and conformational preorganization, making them potent binders and effective receptors for molecules like biotin (B1667282) analogues. nih.govsemanticscholar.org The binding is often stabilized by the formation of multiple hydrogen bonds between the host receptor and the guest molecule. semanticscholar.org

While the 2,7-naphthyridine (B1199556) scaffold possesses the necessary features for such interactions, specific research focusing on the simple 3-Methoxy-2,7-naphthyridine molecule as a primary component of a synthetic receptor is not extensively documented in the current scientific literature. Its potential lies in its utility as a foundational unit from which more elaborate, conformationally rigid receptors could be constructed.

Coordination Chemistry with Metal Ions and Complex Formation

The arrangement of the nitrogen atoms in the 2,7-naphthyridine structure gives it the potential to act as a bidentate ligand, chelating with metal ions. This coordination capability is a fundamental property of the broader naphthyridine family of isomers, which are known to form stable complexes with a variety of transition metals. The specific geometry and electronic properties of the resulting metal complexes are dictated by the position of the nitrogen atoms within the naphthyridine scaffold.

The lone pairs of electrons on the nitrogen atoms can form coordinate bonds with a central metal ion, leading to the formation of metallo-supramolecular structures. These structures can have applications in catalysis, materials science, and as therapeutic agents. However, detailed investigations into the specific coordination complexes formed between this compound and various metal ions are not widely reported. Further research would be needed to characterize the structure, stability, and potential applications of such metal complexes.

Potential in Agrochemical Development (e.g., Herbicides, Insecticides, Fungicides, Bactericides)

Naphthyridine derivatives have been explored for a wide range of biological activities, including antimicrobial effects. However, a thorough review of scientific and patent literature indicates that there has not been significant research into or development of this compound specifically for agrochemical purposes. There is currently no substantial evidence to suggest its use or potential as a herbicide, insecticide, fungicide, or bactericide in agricultural applications.

Development of Naphthyridine Libraries for High-Throughput Screening

One of the most significant documented applications of this compound is its role as a key intermediate in the synthesis of compound libraries for high-throughput screening (HTS). google.comgoogleapis.com HTS is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemical compounds against biological targets to identify potential new medicines.

In this context, this compound is not typically the final active compound but rather a foundational scaffold. Patent literature describes its synthesis and subsequent chemical modification to build a library of more complex molecules. google.comgoogle.comgoogle.com A common pathway involves the synthesis of this compound, which is then regioselectively reduced to form 6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine. google.comgoogleapis.comgoogle.com This tetrahydro-naphthyridine core serves as a versatile scaffold onto which other chemical moieties are added.

For example, this scaffold has been incorporated into libraries of hydantoin (B18101) derivatives designed to act as inhibitors of metalloproteinases (MMPs), specifically MMP12 and MMP9. google.comgoogle.com These enzymes are implicated in a range of diseases involving tissue remodeling, such as chronic obstructive pulmonary disease (COPD), asthma, rheumatoid arthritis, and cancer. google.comgoogle.com The development of these libraries demonstrates the value of the this compound core in generating structurally diverse compounds for identifying novel therapeutic agents.

Beyond this specific example, other libraries based on the 2,7-naphthyridine scaffold have been synthesized and screened for different biological activities, including in vitro antitumor screening against various human tumor cell lines, further underscoring the utility of this heterocyclic system in drug discovery. researchgate.netnih.gov

| Intermediate Compound | Derived Scaffold | Final Compound Class | Biological Target Class | Associated Disease Areas | Reference |

|---|---|---|---|---|---|

| This compound | 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | Hydantoin Derivatives | Metalloproteinase Inhibitors (MMP12, MMP9) | COPD, Asthma, Rheumatoid Arthritis, Cancer, Multiple Sclerosis | google.comgoogle.com |

Future Prospects in Medicinal Chemistry and Materials Science

The primary future prospects for this compound appear to be firmly rooted in medicinal chemistry. Its established role as a key synthetic building block for creating libraries of potential drug candidates is its most significant contribution. google.comgoogle.com The successful use of its derivatives to target complex enzymes like metalloproteinases highlights a clear path forward. google.com Future research will likely focus on:

Scaffold Diversification: Expanding the range of chemical groups attached to the 2,7-naphthyridine core to create new libraries targeting other enzyme families, receptors, and ion channels.

Lead Optimization: Using the 2,7-naphthyridine scaffold as a starting point for optimizing lead compounds discovered through HTS, fine-tuning their potency, selectivity, and pharmacokinetic properties.

Exploration of New Therapeutic Areas: The inherent biological activity of the broader naphthyridine class suggests that derivatives of this compound could be investigated for other applications, such as anticancer or antimicrobial agents. researchgate.netnih.gov

In the realm of materials science, the future prospects are less defined. While the coordination chemistry of the naphthyridine core could theoretically be exploited to create novel polymers or crystalline materials with interesting electronic or optical properties, there is currently limited specific research to support this direction for this compound. Its future impact is therefore most likely to be realized through its continued application as a versatile scaffold in the discovery of new medicines.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Methoxy-2,7-naphthyridine?

- Methodological Answer : A practical route involves reduction of nitro precursors followed by cyclization. For example, 2-methoxy-5-nitropyridine can be reduced using iron powder in 50% methanol under reflux, yielding intermediates like 5-amino-2-methoxypyridine, which may undergo cyclization with appropriate reagents (e.g., acetonitrile or malononitrile derivatives) to form the naphthyridine core . Catalytic hydrogenation (e.g., Pd/C or Pt under high pressure) is also viable for saturated analogs, though methoxy groups may require protective strategies to avoid demethylation .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Spectroscopic techniques are critical:

- NMR : The methoxy group typically appears as a singlet at ~3.8–4.0 ppm in H-NMR. C-NMR confirms the naphthyridine backbone (aromatic carbons at 120–160 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) align with the molecular formula (CHNO), and fragmentation patterns distinguish substitution positions .

- X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding interactions, though crystallization may require co-solvents like ethanol-hexane .

Advanced Research Questions

Q. How does the methoxy group influence regioselectivity in substitution reactions of this compound?

- Methodological Answer : The methoxy group acts as an electron-donating substituent , activating adjacent positions (e.g., C-4 and C-6) for electrophilic substitution. For example, chlorination with POCl preferentially targets the C-4 position due to resonance stabilization. Comparative reactivity studies on similar naphthyridines (e.g., 1,3-diamino derivatives) show slower reaction rates for methoxy-substituted analogs, requiring prolonged heating (15+ hours) for nucleophilic substitutions . Computational modeling (DFT) can predict charge distribution and validate experimental outcomes .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from varied assay conditions or impurities. To address this:

- Standardized Bioassays : Use validated protocols (e.g., MIC for antimicrobial activity, IC for enzyme inhibition) with controls like Sildenafil for PDE5 inhibition studies .

- Purity Assessment : Employ HPLC (C18 column, acetonitrile/water gradient) to verify compound integrity (>95% purity) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy or halogen) to isolate electronic vs. steric effects .

Q. How can computational tools optimize the design of this compound-based enzyme inhibitors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like DNA gyrase or PDE5. Key steps:

Target Preparation : Retrieve crystal structures (PDB: e.g., 1TBF for PDE5).

Ligand Parameterization : Assign charges (e.g., AM1-BCC) and optimize geometry (B3LYP/6-31G*).

Binding Free Energy Calculation : MM-PBSA/GBSA quantifies contributions from hydrophobic interactions and hydrogen bonds.

For example, methoxy groups may enhance affinity by forming H-bonds with Thr-877 in PDE5 .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for this compound synthesis?

- Methodological Answer : Variations arise from reagent quality (e.g., trace moisture in DMF) and reaction scaling . Small-scale reactions (<1 mmol) often achieve higher yields (70–80%) due to better temperature control, while scalability issues (e.g., inefficient mixing in batch reactors) reduce yields to 50–60% . Comparative studies using flow chemistry (microreactors) can mitigate these discrepancies by ensuring uniform heating and reagent distribution .

Comparative Reactivity Table

(Adapted from )

| Derivative Type | Reaction Rate | Dominant Pathway | Methoxy Substituent Impact |

|---|---|---|---|

| 1,3-Diamino-2,7-naphthyridine | Slow (15 h) | Rearrangement | Delays intermediate formation |

| 1-Methoxy-3-chloro-2,7-naphthyridine | Moderate (5 h) | Nucleophilic substitution | Accelerates Cl displacement |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.